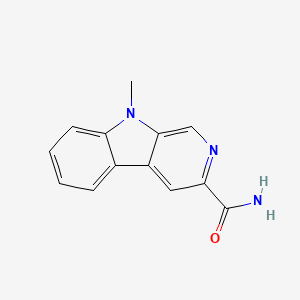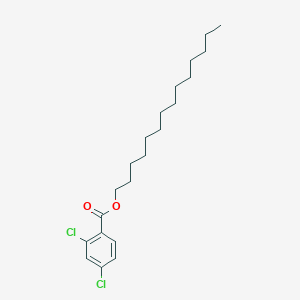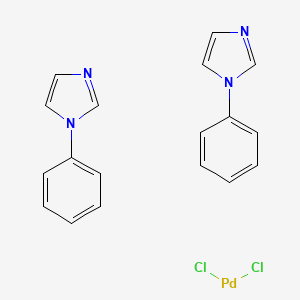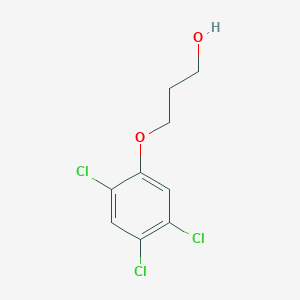
2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse chemical properties and applications in various fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. A common approach might include the nitration of a pyrimidine precursor followed by methylation. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include continuous flow reactors for better control over reaction conditions and improved safety, especially considering the handling of nitrated compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro groups or the pyrimidine ring.
Reduction: Reduction reactions could convert nitro groups to amino groups, significantly changing the compound’s properties.
Substitution: Various substitution reactions might be possible, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or organometallic compounds under specific conditions.
Major Products
The major products would depend on the type of reaction. For example, reduction might yield 2-Methyl-5,5-diaminopyrimidine-4,6(1H,5H)-dione, while substitution could produce various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of agrochemicals or other specialty chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4,6-dinitropyrimidine: Similar structure but without the additional dione functionality.
5,5-Dinitropyrimidine-4,6(1H,5H)-dione: Lacks the methyl group.
2-Methyl-5-nitropyrimidine-4,6(1H,5H)-dione: Contains only one nitro group.
Uniqueness
2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione’s unique combination of functional groups might confer distinct chemical reactivity and biological activity, making it valuable for specific applications where other compounds might not be as effective.
Eigenschaften
CAS-Nummer |
680881-03-2 |
|---|---|
Molekularformel |
C5H4N4O6 |
Molekulargewicht |
216.11 g/mol |
IUPAC-Name |
2-methyl-5,5-dinitro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H4N4O6/c1-2-6-3(10)5(8(12)13,9(14)15)4(11)7-2/h1H3,(H,6,7,10,11) |
InChI-Schlüssel |
RXSAXLVWIHPCED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C(C(=O)N1)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)

acetamido}hexanoic acid](/img/structure/B12520889.png)
![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)


![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)

